SB273005
Overview
Description
SB-273005 is a potent nonpeptide antagonist of integrin receptors, specifically targeting the αvβ3 and αvβ5 receptors. It is known for its high affinity and specificity, making it a valuable compound in scientific research, particularly in the fields of cell adhesion, migration, and bone resorption .
Mechanism of Action
Target of Action
SB273005, also known as HG7MY8V9AA, is a potent nonpeptide and orally active integrin antagonist . Its primary targets are the αvβ3 receptor and the αvβ5 receptor , with Ki values of 1.2 nM and 0.3 nM respectively . These receptors are part of the integrin family of adhesion molecules, which mediate cell adhesion to serum proteins and the extracellular matrix .
Mode of Action
This compound binds to the αvβ3 and αvβ5 receptors with low nanomolar affinity . It inhibits αvβ3-mediated cell adhesion, endothelial cell migration, and osteoclast-mediated bone resorption . It binds weakly to integrins αiibβ3 and α5β1 .
Biochemical Pathways
The αvβ3 and αvβ5 integrins play a pivotal role in bone resorption . By inhibiting these integrins, this compound affects the biochemical pathways involved in bone resorption. This results in the inhibition of cell adhesion, endothelial cell migration, and osteoclast-mediated bone resorption .
Result of Action
The inhibition of αvβ3-mediated cell adhesion, endothelial cell migration, and osteoclast-mediated bone resorption by this compound leads to significant changes at the molecular and cellular levels . For instance, in pregnant mice, this compound reversed the decrease in IL-2 levels produced by Th1 cells and the increase in IL-10 levels derived from Th2 cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, in the context of pregnancy, this compound was shown to reverse certain immunological changes . .
Biochemical Analysis
Biochemical Properties
SB273005 interacts with two closely related integrins, αvβ3 and αvβ5, with Ki values of 1.2 nM and 0.3 nM respectively . It mediates cell adhesion to serum proteins and extracellular matrix via the recognition of the arg-gly-asp (RGD) sequence .
Cellular Effects
This compound inhibits αvβ3-mediated cell adhesion with an IC50 value of 3 nM, endothelial cell migration with an IC50 of 1.8 nM, and osteoclast-mediated bone resorption with an IC50 of 11 nM in vitro . It also reduces the production of Th2 cells and cytokine IL-10 in pregnant mice .
Molecular Mechanism
This compound binds αvβ3 and αvβ5 with low nM affinity, but binds weakly to integrins αIIbβ3 and α5β1 . It reverses the reduction of Th1 cell-produced IL-2 levels and the increase of Th2 cell-derived IL-10 levels .
Temporal Effects in Laboratory Settings
It has been shown to have significant effects on cell adhesion, migration, and bone resorption in vitro .
Dosage Effects in Animal Models
In animal models, prophylactic treatment with this compound at doses of 60, 30, and 10 mg/kg twice daily significantly normalized bone mineral density (BMD) . A single daily dose of this compound significantly improved BMD only when it was prophylactically administered at 60 mg/kg .
Metabolic Pathways
It is known to interact with integrins, which play a key role in cell adhesion and signaling .
Transport and Distribution
It is known to bind integrins, which are transmembrane receptors that mediate cell adhesion .
Subcellular Localization
As it interacts with integrins, which are transmembrane receptors, it is likely to be located at the cell membrane where it can interact with these receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
SB-273005 is synthesized through a series of chemical reactions involving the formation of a benzazepine core structure. The synthesis typically involves the following steps:
Formation of the benzazepine core: This step involves the cyclization of a precursor compound to form the benzazepine ring.
Introduction of functional groups: Various functional groups, such as the pyridinyl and trifluoroethyl groups, are introduced through nucleophilic substitution and other reactions.
Final modifications: The compound is further modified to enhance its binding affinity and specificity for the integrin receptors.
Industrial Production Methods
The industrial production of SB-273005 follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput reactors, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
SB-273005 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are commonly used to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of SB-273005 with modified functional groups, which can be used to study the structure-activity relationship and optimize the compound’s properties .
Scientific Research Applications
SB-273005 has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
GRGDSPK: Another integrin antagonist with similar binding properties.
GSK 3008348 hydrochloride: A potent integrin inhibitor with applications in cancer research.
EILEVPST: An integrin modulator used in various biological studies.
Uniqueness
SB-273005 is unique due to its high specificity and affinity for the αvβ3 and αvβ5 integrin receptors. This specificity makes it a valuable tool in studying integrin-mediated processes and developing targeted therapies .
Properties
IUPAC Name |
2-[(4S)-8-[2-[6-(methylamino)pyridin-2-yl]ethoxy]-3-oxo-2-(2,2,2-trifluoroethyl)-4,5-dihydro-1H-2-benzazepin-4-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24F3N3O4/c1-26-19-4-2-3-17(27-19)7-8-32-18-6-5-14-9-15(11-20(29)30)21(31)28(12-16(14)10-18)13-22(23,24)25/h2-6,10,15H,7-9,11-13H2,1H3,(H,26,27)(H,29,30)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSSPHFGIOASRDE-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC(=N1)CCOC2=CC3=C(CC(C(=O)N(C3)CC(F)(F)F)CC(=O)O)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC1=CC=CC(=N1)CCOC2=CC3=C(C[C@H](C(=O)N(C3)CC(F)(F)F)CC(=O)O)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24F3N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
205678-31-5 | |
Record name | SB-273005 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0205678315 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SB-273005 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HG7MY8V9AA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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